molecular formula C13H23NO2 B2815482 Tert-butyl 3-pentylideneazetidine-1-carboxylate CAS No. 1803592-15-5

Tert-butyl 3-pentylideneazetidine-1-carboxylate

Cat. No.: B2815482
CAS No.: 1803592-15-5
M. Wt: 225.332
InChI Key: NPNTXHRMARJSFO-UHFFFAOYSA-N
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Description

Tert-butyl 3-pentylideneazetidine-1-carboxylate is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group and a pentylidene substituent on the azetidine ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-pentylideneazetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butyl 3-aminocrotonate with a suitable aldehyde or ketone to form the azetidine ring. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is then heated to promote cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-pentylideneazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the tert-butyl ester group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Substituted azetidines with various nucleophilic groups attached.

Scientific Research Applications

Tert-butyl 3-pentylideneazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-pentylideneazetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s azetidine ring and substituents can influence its binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-hydroxymethylazetidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a pentylidene group.

    Tert-butyl 3-ethynylazetidine-1-carboxylate: Contains an ethynyl group instead of a pentylidene group.

    Tert-butyl 3-piperazin-1-ylazetidine-1-carboxylate: Features a piperazinyl group in place of the pentylidene group.

Uniqueness

Tert-butyl 3-pentylideneazetidine-1-carboxylate is unique due to its pentylidene substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

tert-butyl 3-pentylideneazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-5-6-7-8-11-9-14(10-11)12(15)16-13(2,3)4/h8H,5-7,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNTXHRMARJSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=C1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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